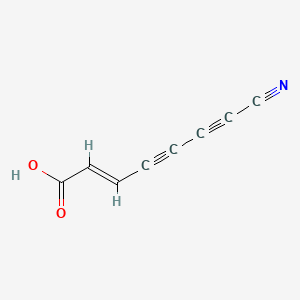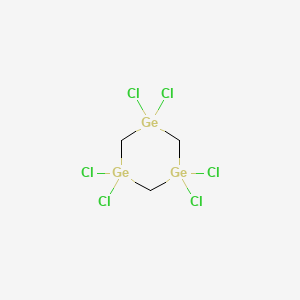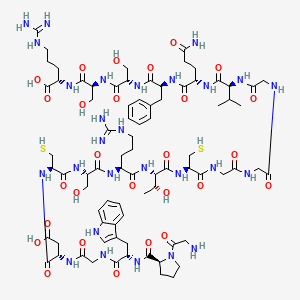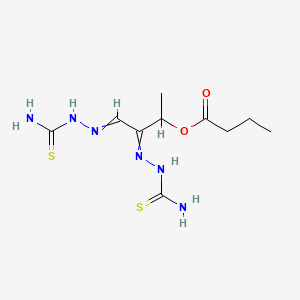
Butyryloxyethylglyoxal dithiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyryloxyethylglyoxal dithiosemicarbazone is a compound belonging to the class of thiosemicarbazones, which are derived from the reaction of thiosemicarbazide with aldehydes and ketones. Thiosemicarbazones have been extensively studied due to their diverse biological activities and pharmacological properties, including anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition properties .
Méthodes De Préparation
The synthesis of butyryloxyethylglyoxal dithiosemicarbazone typically involves the reaction of butyryloxyethylglyoxal with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Industrial production methods for thiosemicarbazones often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow reactors and automated purification systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Butyryloxyethylglyoxal dithiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiosemicarbazone derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-microbial, and enzyme inhibition properties.
Medicine: Due to its anti-cancer properties, butyryloxyethylglyoxal dithiosemicarbazone is being investigated as a potential therapeutic agent for the treatment of various cancers.
Mécanisme D'action
The mechanism of action of butyryloxyethylglyoxal dithiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, leading to the formation of stable metal complexes that exhibit biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to cytotoxic effects on cancer cells .
The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways. By inhibiting these enzymes, the compound disrupts cellular processes, leading to cell death and anti-cancer effects .
Comparaison Avec Des Composés Similaires
Butyryloxyethylglyoxal dithiosemicarbazone is unique among thiosemicarbazones due to its specific structural features and biological activities. Similar compounds include:
Kethoxal bis(thiosemicarbazone): Known for its anti-tumor activity and ability to chelate metal ions.
2-Acetylpyridine dithiosemicarbazone: Exhibits corrosion inhibition properties and forms stable metal complexes.
Thiochromanone-based thiosemicarbazones: These compounds have shown higher cytotoxicity against cancer cell lines compared to other thiosemicarbazones.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
2407-55-8 |
|---|---|
Formule moléculaire |
C10H18N6O2S2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3,4-bis(carbamothioylhydrazinylidene)butan-2-yl butanoate |
InChI |
InChI=1S/C10H18N6O2S2/c1-3-4-8(17)18-6(2)7(14-16-10(12)20)5-13-15-9(11)19/h5-6H,3-4H2,1-2H3,(H3,11,15,19)(H3,12,16,20) |
Clé InChI |
YCULAGAKWJGACJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)C(=NNC(=S)N)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


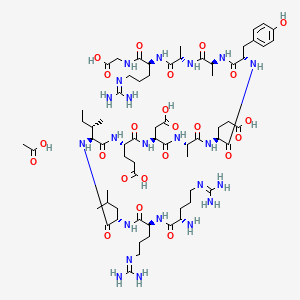
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)
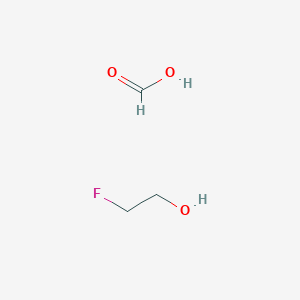

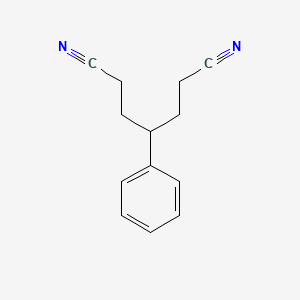

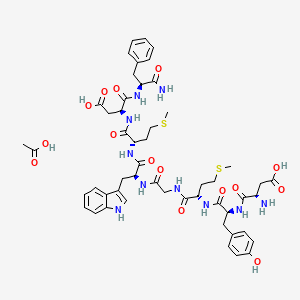
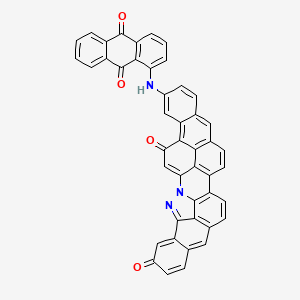
![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)
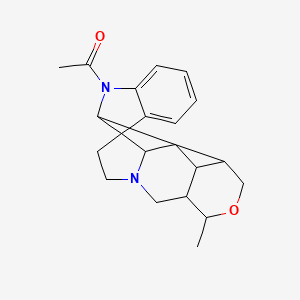
![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)
